N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
Description
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Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-12-6-3-7-13(8-12)21-16(14-9-23-10-15(14)20-21)19-17(22)11-4-1-2-5-11/h3,6-8,11H,1-2,4-5,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPOKTBVZIQNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory applications. This article explores its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H19ClN2OS
- Molecular Weight : 348.88 g/mol
- CAS Number : 893937-47-8
The unique thieno[3,4-c]pyrazole ring structure contributes significantly to its biological properties. The presence of the chlorophenyl group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, a related compound demonstrated selective cytotoxicity against various cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) . The mechanism of action includes:
- Inhibition of Cell Cycle Progression : Disruption of normal cell cycle phases leading to apoptosis.
- Kinase Inhibition : Targeting key kinases such as p38, CREB, Akt, and STAT3, which are crucial for cancer cell survival and proliferation.
These findings suggest that compounds with similar structures to this compound may exhibit significant anticancer properties.
Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation . The specific mechanisms include:
- Inhibition of NF-kB Pathway : Reducing the expression of inflammatory mediators.
- Reduction of Reactive Oxygen Species (ROS) : Mitigating oxidative stress that contributes to inflammation.
Study 1: Cytotoxic Effects on Cancer Cells
A study conducted on various thieno[3,4-c]pyrazole derivatives revealed that compounds similar to this compound exhibited potent cytotoxic effects against human cancer cell lines. The study employed high-throughput screening methods and identified several promising candidates for further development .
Study 2: Mechanistic Insights into Anti-inflammatory Action
Another research effort focused on the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives. The results indicated that these compounds could significantly lower levels of TNF-alpha and IL-6 in vitro, suggesting a strong potential for treating inflammatory diseases .
Summary Table of Biological Activities
Q & A
Q. Table 1: Example Refinement Parameters (Hypothetical Data)
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a, b, c (Å) | 10.21, 12.34, 15.67 |
| Resolution range (Å) | 0.84–1.50 |
| R-factor (all data) | 0.045 |
| Flack parameter | 0.02(1) |
Advanced Question: How can conflicting crystallographic data (e.g., twinning or disorder) be resolved during refinement?
Methodological Answer:
Conflicts arise due to:
- Twinning : Use SHELXL’s twin refinement (BASF and TWIN commands) to model domains .
- Disordered moieties : Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. For severe disorder, partial occupancy modeling may be required .
- Validation : Cross-check residual electron density maps and compare geometric parameters to similar structures in the Cambridge Structural Database (CSD).
Q. Example Workflow :
Identify twinning laws via Hooft statistics .
Refine twin fractions iteratively while monitoring R-factor convergence.
Use WinGX’s PLATON toolkit to validate corrections .
Basic Question: What synthetic routes are feasible for preparing this compound?
Methodological Answer:
A plausible route (adapted from analogous syntheses):
Core Formation : React 3-chlorophenylhydrazine with thieno[3,4-c]pyrazole precursors under reflux in ethanol/dioxane .
Cyclopentane Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach cyclopentanecarboxylic acid to the pyrazole nitrogen .
Purification : Recrystallize from ethanol/dioxane (1:2) to achieve ≥98% purity (validated via HPLC, similar to ).
Q. Critical Parameters :
- Temperature control (±2°C) during reflux.
- Stoichiometric excess of coupling reagents (1.2–1.5 eq).
Advanced Question: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
DoE (Design of Experiments) Approach :
Variables : Solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd(OAc)₂), and reaction time.
Response Monitoring : Track yield (gravimetry) and purity (HPLC, as in ).
Contradiction Resolution : If high yield correlates with low purity, consider gradient recrystallization or column chromatography.
Example Optimization Table (Hypothetical Data):
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 24 h | 85 | 92 |
| THF, 12 h | 72 | 98 |
| DMF + 5% Pd(OAc)₂ | 90 | 88 |
Basic Question: Which spectroscopic methods confirm the compound’s identity and purity?
Methodological Answer:
NMR : ¹H/¹³C NMR to verify substituent integration (e.g., 3-chlorophenyl protons at δ 7.2–7.4 ppm).
Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected m/z: ~400.1).
XRD : Final validation via single-crystal structure determination .
Advanced Question: How to reconcile discrepancies between computational (DFT) and experimental (XRD) structural data?
Methodological Answer:
Geometry Optimization : Perform DFT calculations (e.g., B3LYP/6-31G*) and compare bond lengths/angles to XRD data.
Analysis : If deviations exceed ±0.05 Å, consider solvent effects (implicit/explicit models) or thermal motion artifacts in XRD .
Software : Use Gaussian for DFT and Mercury (from WinGX) for XRD comparisons .
Advanced Question: What strategies validate molecular packing and intermolecular interactions?
Methodological Answer:
Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., C–H⋯O/N interactions).
Energy Frameworks : Calculate lattice energy contributions (electrostatic, dispersion) via CE-B3LYP model.
Validation : Compare simulated and experimental PXRD patterns to confirm bulk purity .
Advanced Question: How to handle polymorphism or solvatomorphism in crystallization?
Methodological Answer:
Screening : Test solvents (e.g., ethanol, acetonitrile) at varying temperatures.
Characterization : Use DSC/TGA to identify polymorph transitions.
Refinement : For mixed phases, apply phase fraction modeling in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
